molecular formula C19H21NO6 B1626530 Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate CAS No. 557795-97-8

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Cat. No.: B1626530
CAS No.: 557795-97-8
M. Wt: 359.4 g/mol
InChI Key: DNSUDLABFAFLEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate typically involves the reaction of 3,4-ethylenedioxypyrrole with benzyl bromide in the presence of a base, followed by esterification with diethyl oxalate. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Base: Potassium carbonate or sodium hydride

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer for the synthesis of conductive polymers.

    Biology: Investigated for its potential in bioelectronic devices.

    Medicine: Explored for its use in drug delivery systems and as a component in medical sensors.

    Industry: Utilized in the production of electrooptical materials and devices.

Mechanism of Action

The mechanism by which Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate exerts its effects involves its ability to form conductive polymers. These polymers interact with various molecular targets and pathways, including:

    Electron Transport: Facilitates electron transport in conductive materials.

    Polymerization: Undergoes polymerization to form stable, conductive networks.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
  • Benzyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
  • Ethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Uniqueness

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is unique due to its benzyl substitution, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized conductive polymers and electrooptical materials.

Properties

IUPAC Name

diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSUDLABFAFLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(N1CC3=CC=CC=C3)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514488
Record name Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557795-97-8
Record name Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

ADC01 (2.9 g, 16.9 mmol) was slowly added to a solution of N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylic acid diethyl ester (2.6 g, 7.7 mmol), ethylene glycol (0.5 g, 8.5 mmol), and PH02 (4.4 g, 16.9 mmol) in dry tetrahydrofuran (150 ml) at 0° C. The reaction mixture was allowed to warm to 25° C., stirred for 3 h, and then was refluxed for 21 h. The reaction mixture was then allowed to cool to 25° C. and was concentrated by rotary evaporator to remove the tetrahydrofuran. The residue was diluted with diethyl ether and allowed to stand overnight to enable the tributylphosphine oxide to precipitate out. The tributylphosphine oxide was then removed by filtration and the residue purified by chromatography on silica gel (eluant: ethyl acetate/hexane=3/1) to give 6-benzyl-2, 3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid diethyl ester as a colourless solid in 2.3 g (85%) yield as characterized by 1H NMR, 13C NMR, HRMS, and elemental analysis.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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